5-Chlorosalicylanilide

Antifungal Tinea capitis Clinical dermatology

Researchers requiring 5-chlorosalicylanilide often face substitution risk from non-equivalent halogenated salicylanilides. The 5-chloro substitution pattern is the minimal structural requirement for clinical antifungal activity and confers superior rapid MRSA killing kinetics (>3 log₁₀ CFU/mL reduction within 4 h at 2× MIC) over 4-chloro isomers-a pharmacodynamic advantage not predictable from MIC alone. • EPA-registered pesticide active ingredient; recognized under FDA UNII system (EINECS 225-065-4; NSC 402600). • Listed among seven restricted halogenated salicylanilides in cosmetics-creating distinct demand for high-purity analytical reference standards. • Verified ≥98% purity (neutralization titration); white to almost white crystalline powder; storage at RT (<15°C, cool & dark).

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
CAS No. 4638-48-6
Cat. No. B1584818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorosalicylanilide
CAS4638-48-6
Molecular FormulaC13H10ClNO2
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C13H10ClNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)
InChIKeyKGYNGVVNFRUOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorosalicylanilide Identity and Procurement


5-Chlorosalicylanilide (C₁₃H₁₀ClNO₂, MW 247.68) is a monohalogenated salicylanilide featuring a single chlorine substituent at the 5-position of the salicyloyl ring and an unsubstituted anilide moiety. It belongs to the benzanilide class of organic compounds and is systematically named 5-chloro-2-hydroxy-N-phenylbenzamide . The compound is recognized by the U.S. EPA as a pesticide active ingredient and registered under the FDA UNII system, with EINECS number 225-065-4 and NSC designation 402600, confirming its established regulatory identity across multiple jurisdictions [1]. As a monohalogenated salicylanilide, it occupies a structurally defined position within the broader salicylanilide family, distinguished from both the unsubstituted parent salicylanilide and more heavily halogenated derivatives such as niclosamide or tetrachlorosalicylanilide.

Why 5-Chlorosalicylanilide Cannot Be Substituted


Salicylanilides are not interchangeable; the position and nature of halogen substitution profoundly modulates biological activity, target selectivity, and regulatory status. Systematic structure-activity relationship (SAR) studies have demonstrated that monohalogenation at the 5-position of the salicyloyl ring with chlorine or bromine represents a privileged substitution pattern for antimycobacterial potency, while substitution with a strong electron-withdrawing nitro group at the same position abolishes activity [1]. In direct comparative bactericidal studies, 5-chloro-substituted diamides exhibited superior rapid killing kinetics against MRSA clinical isolates compared to their 4-chloro positional isomers, despite comparable MIC values [2]. Furthermore, 5-chlorosalicylanilide is explicitly listed among seven restricted halogenated salicylanilides in cosmetic products under international regulatory frameworks, creating a distinct procurement requirement for high-purity analytical reference standards that cannot be met by non-restricted analogs [3]. These orthogonal lines of evidence—from medicinal chemistry SAR, differential bactericidal pharmacodynamics, and regulatory classification—collectively establish that 5-chlorosalicylanilide possesses quantifiable differentiation that precludes generic substitution by other halogenated salicylanilides.

5-Chlorosalicylanilide Comparative Evidence


Clinical Antifungal Efficacy in Tinea Capitis

In a landmark controlled clinical study, 5-chlorosalicylanilide (designated Agent No. 13) achieved a 75% cure rate in 132 patients with tinea capitis, ranking it as the single most effective agent among 13 treatment modalities evaluated across 881 total clinical trials in 460 patients [1]. The study employed a direct comparative design in which all 13 agents were evaluated under the same testing methodology, making this a genuine head-to-head comparison. The 75% cure rate quantitatively exceeded the performance of the other 12 agents in the series, though individual comparator cure rates were reported collectively rather than individually [1]. This finding was subsequently corroborated by independent clinical reports confirming the efficacy of 5-chlorosalicylanilide-containing formulations (zinchlorundesal ointment) in tinea capitis treatment [2].

Antifungal Tinea capitis Clinical dermatology

Dual-Mode Interference in Plant Nitrate Metabolism

In a systematic screen of 18 compounds (salicylic acid plus 17 derivatives) for effects on nitrate metabolism in soybean leaves, halogenated derivatives were the most effective stimulators of nitrate reduction, measured as gaseous NOx evolution [1]. Critically, 5-chlorosalicylanilide was uniquely distinguished from all other tested compounds—including other halogenated salicylates—by exhibiting a dual mechanism: it not only stimulated nitrate reduction but also interfered with photosynthetic electron flow necessary for nitrite reduction [1]. This dual-mode interference was not observed with salicylic acid, other halogenated salicylates, or any of the 16 remaining derivatives, of which only salicin failed to cause any NOx evolution [1]. The finding positions 5-chlorosalicylanilide as a mechanistically unique tool compound for dissecting the coupling between nitrate assimilation and photosynthetic electron transport.

Plant physiology Nitrate metabolism Herbicide synergism

Privileged 5-Chloro Substitution in Antitubercular SAR

A systematic SAR investigation of salicylanilides against Mycobacterium tuberculosis established that a single weak electron-withdrawing substituent at the salicyloyl ring—specifically chlorine or bromine at position 4 or 5—is the favored substitution pattern for antimycobacterial activity [1]. Critically, strong electron-withdrawing substituents such as nitro (NO₂) at these same positions negatively affect antimycobacterial potency [1]. Monohalogenated salicylanilides (including 5-chloro derivatives) demonstrated MIC values in the low micromolar range (1–4 μM) against drug-susceptible M. tuberculosis, and this activity was comparable to that of their most active dihalogenated counterparts [1]. Importantly, the most active compounds from this series were further screened against multidrug-resistant (MDR) strains and inhibited growth at 0.5–4 μM [1]. This SAR establishes the 5-chloro monohalogenation pattern as providing maximal antitubercular potency with minimal structural complexity, offering a favorable balance of activity and synthetic accessibility that more heavily substituted analogs do not improve upon.

Antitubercular Structure-activity relationship Mycobacterium tuberculosis

Bactericidal Kinetics: 5-Cl vs. 4-Cl Positional Isomers

In a direct positional isomer comparison, a series of nine 4-chloro and 5-chloro substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides (diamides) were assessed against three clinical MRSA isolates and S. aureus ATCC 29213 [1]. The 5-chloro derivative 1f (5-Cl, 4-CF₃-anilide, MIC 2–4 μg/mL) was identified as the most potent bactericidal agent in the entire series, exhibiting a concentration-dependent killing effect with a reduction in bacterial count of 3.08–3.75 log₁₀ CFU/mL at 2× MIC (4–8 h) and 5.30 log₁₀ CFU/mL at 4× MIC (4–24 h) against MRSA 63718 [1]. In contrast, the 4-chloro comparator 1g (4-Cl, 4-Br-anilide, MIC 4–8 μg/mL) showed less robust bactericidal kinetics, and compound 1h (4-Cl, 3,4-Cl-anilide, MIC 1–2 μg/mL), despite having a slightly lower MIC, did not match the rapid bactericidal potency of 1f [1]. The overall bactericidal potency ranking was 1f (5-Cl) > 1h (4-Cl) > 1g (4-Cl) [1]. This demonstrates that 5-chloro substitution confers superior bactericidal pharmacodynamics against MRSA that are not predicted by MIC values alone.

MRSA Bactericidal kinetics Positional isomer comparison

Anti-Persister Activity in Drug Library Screen

In an unbiased high-throughput screen of a 1524-compound clinical drug library against stationary-phase Staphylococcus aureus persisters, only six compounds demonstrated anti-persister activity: tosufloxacin, clinafloxacin, sarafloxacin, doxycycline, thiostrepton, and chlorosalicylanilide [1]. Notably, chlorosalicylanilide was the only salicylanilide-class compound identified among the 1524 drugs screened, representing a hit rate of approximately 0.07% for salicylanilides [1]. In quantitative time-course experiments, chlorosalicylanilide (MIC >10 μM) and doxycycline had limited activity relative to the quinolones, with the persister level remaining above 10⁶ CFU/mL after 4-day drug exposure at 50 μM, whereas tosufloxacin completely eradicated persisters within 2 days [1]. While chlorosalicylanilide's anti-persister potency was modest compared to tosufloxacin, its identification as the sole representative of the salicylanilide class among only six active compounds from 1524 drugs establishes it as a structurally privileged chemotype for targeting the persister phenotype—a property not observed for other halogenated salicylanilides in this screening context [1].

Antibiotic persisters Staphylococcus aureus Drug repurposing

Regulatory Restriction in Cosmetics

5-Chlorosalicylanilide is explicitly listed among seven halogenated salicylanilides subject to regulatory restriction in cosmetic products, alongside 5-bromo-4′-chlorosalicylanilide, dibromsalan, tribromsalan, metabromsalon, 3,4′,5-tribromosalicylanilide, and 4′,5-dibromosalicylanilide [1]. A validated HPLC-fluorescence detection (HPLC-FLD) method was established for the simultaneous determination of all seven restricted compounds in cosmetic matrices, achieving excellent linearity, high sensitivity, and superior reproducibility [1]. This regulatory classification creates a dual procurement requirement: (1) certified high-purity analytical reference standards of 5-chlorosalicylanilide are needed for compliance testing laboratories, and (2) the compound's restricted status distinguishes it from non-restricted salicylanilides that cannot serve as valid analytical surrogates in regulatory submissions [1]. Furthermore, the compound is registered with the U.S. EPA as a pesticide active ingredient and tracked under the FDA UNII system, reinforcing its distinct regulatory footprint [2].

Analytical chemistry Regulatory compliance Cosmetic safety

5-Chlorosalicylanilide Research and Industrial Applications


Topical Antifungal Lead Optimization

The 75% clinical cure rate of 5-chlorosalicylanilide in tinea capitis—superior to 12 contemporaneous agents in a large controlled trial—establishes it as a historically validated antifungal scaffold [4]. Modern drug discovery programs targeting dermatophyte infections can leverage this compound as a benchmark standard for comparative efficacy testing of novel topical antifungal candidates. The monohalogenated 5-chloro substitution pattern represents the minimal structural requirement for clinical antifungal activity in this series, making it an ideal starting point for scaffold optimization with reduced synthetic complexity relative to polyhalogenated analogs.

Anti-MRSA Bactericidal Diamide Design

The demonstrated superiority of 5-chloro-substituted diamides over 4-chloro positional isomers in rapid MRSA killing kinetics—achieving >3 log₁₀ CFU/mL reduction at 2× MIC within 4 hours [4]—positions 5-chlorosalicylanilide as the preferred synthetic precursor for developing rapidly bactericidal salicylanilide derivatives. Medicinal chemistry teams should prioritize the 5-chloro isomer when designing time-kill optimized anti-MRSA candidates, as the bactericidal pharmacodynamic advantage is not predictable from MIC values alone and represents a distinct property of the 5-chloro substitution pattern.

Chemical Probe for Persister Research

As the sole salicylanilide identified among only six active compounds from a 1524-compound clinical drug library screen against S. aureus persisters, chlorosalicylanilide is uniquely positioned as a chemical probe for investigating salicylanilide-class mechanisms in persister biology [4]. Its proposed mechanism—inhibition of cellular respiration and energy production—differs from the DNA gyrase (quinolones) and ribosomal (thiostrepton, doxycycline) targets of other anti-persister hits, making it a mechanistically orthogonal tool for combination persister-eradication studies.

Nitrate Assimilation–Photosynthesis Coupling Tool

The unique dual-mode activity of 5-chlorosalicylanilide—simultaneously stimulating nitrate reduction while interfering with photosynthetic electron flow required for nitrite reduction [4]—makes it an irreplaceable tool compound for plant physiologists investigating the coupling between nitrogen assimilation and photosynthetic electron transport. No other compound among 17 salicylate derivatives tested exhibited this dual phenotype, establishing 5-chlorosalicylanilide as a singular mechanistic probe for dissecting chloroplastic electron partitioning between carbon fixation and nitrogen metabolism.

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